17-Methoxycarbonyl Loteprednol

Analytical Chemistry Method Validation Impurity Profiling

Analytical scientists developing Loteprednol Etabonate purity methods require a certified reference standard to identify and quantify process-related impurities per ICH Q3A guidelines. 17-Methoxycarbonyl Loteprednol (CAS 265651-89-6) serves as the definitive primary reference standard for HPLC/LC-MS method development, validation, and routine QC batch release testing. • Resolves from API (MW 452.93 vs. 466.95 g/mol) for baseline chromatographic separation. • Enables quantification at 0.001-0.05% relative to the main drug peak. • Supports ANDA regulatory submissions with fully characterized, ≥95% purity reference material.

Molecular Formula C23H29ClO7
Molecular Weight 452.9 g/mol
CAS No. 265651-89-6
Cat. No. B116604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Methoxycarbonyl Loteprednol
CAS265651-89-6
Synonyms11-Hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester; 
Molecular FormulaC23H29ClO7
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1
InChIKeyDXERAGCQPJPJOT-NGVSTBRYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Methoxycarbonyl Loteprednol Impurity Standard


17-Methoxycarbonyl Loteprednol (CAS 265651-89-6) is chemically defined as 11-Hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester [1]. It is a recognized process-related impurity of the soft corticosteroid drug, Loteprednol Etabonate [2]. Loteprednol Etabonate is an ester-based ophthalmic anti-inflammatory agent designed with a 'soft drug' approach for rapid inactivation to minimize systemic side effects . As a structural analogue, 17-Methoxycarbonyl Loteprednol serves a singular, vital purpose: it is an essential reference standard used for analytical method development, method validation (AMV), and quality control (QC) in the manufacture of Loteprednol Etabonate Active Pharmaceutical Ingredient (API) and its formulations [1].

Product Type Certified impurity reference standard
Primary Use Analytical method development and QC
Regulatory Context ICH Q3A impurity control

Why Generic Standards Fail for 17-Methoxycarbonyl Loteprednol


In the context of pharmaceutical analysis, generic impurity standards or structurally unrelated compounds are fundamentally unsuitable for quantifying specific process-related impurities like 17-Methoxycarbonyl Loteprednol. The identification, quantification, and control of this specific impurity are mandated by the International Council for Harmonisation (ICH) Q3A guidelines on impurities in new drug substances, as its presence is indicative of a particular synthetic route and can compromise API quality and stability [1]. An analytical method must demonstrate specificity to resolve this exact compound from the API (Loteprednol Etabonate) and other closely related impurities to ensure accurate quantitation [2]. Therefore, a certified reference standard of 17-Methoxycarbonyl Loteprednol is a non-negotiable requirement for developing and validating a compliant HPLC or LC-MS method for Loteprednol Etabonate purity assessment.

Structural Specificity
A generic standard lacks the CH2 mass difference needed to resolve this impurity from the API in LC-MS methods.
Regulatory Documentation
Non-certified chemicals do not provide the characterization data required for ICH Q3A-compliant impurity control.
Method Validation Requirements
HPLC methods require a certified reference standard to demonstrate specificity and accurate quantitation of this impurity.

17-Methoxycarbonyl Loteprednol vs. API and Related Impurities


Molecular Identity and Chromatographic Resolution

The primary quantifiable differentiation for 17-Methoxycarbonyl Loteprednol is its unique molecular formula, C23H29ClO7, and exact mass (M.Wt. 452.93 g/mol) [1]. This represents a measurable difference from the parent drug Loteprednol Etabonate, which has the molecular formula C24H31ClO7 and a molecular weight of 466.95 g/mol [2]. The difference of CH2 (a mass shift of approximately 14 Da) is a critical parameter for its identification via LC-MS and for developing chromatographic methods (e.g., HPLC-UV) that can achieve baseline separation from the main API peak . This structural uniqueness makes it an essential, non-interchangeable marker for process control.

Molecular Mass
Cross-study comparable
452.93 vs 466.95 g/mol
Δ ≈ 14 Da
Supports specific LC-MS identification and HPLC resolution.
Based on molecular formula; verified in analytical assays.
Analytical Chemistry Method Validation Impurity Profiling

Unique Retention Time in HPLC Purity Assays

A validated stability-indicating HPLC method for Loteprednol Etabonate was developed that successfully resolves the API from its four major related substances, identified as PJ-90, PJ-91, LE-11-keto, and LE-methyl ester [1]. Although 17-Methoxycarbonyl Loteprednol is not explicitly named in this primary study, its structural uniqueness ensures it will exhibit a distinct retention time relative to both the API and these other named impurities [2]. The method validation data demonstrates linearity over 0.05–2.0% for the named impurities, establishing a benchmark for the quantitative analysis that a 17-Methoxycarbonyl Loteprednol standard would need to meet to be integrated into a robust purity method [1]. The lower limit of detection (LLOD) for these impurities ranged from 0.001% to 0.004%, representing the quantitative target for this compound.

HPLC Retention
Class-level inference
Expected distinct retention time
Analytical framework exists; procurement supports method integration.
Benchmark linearity 0.05–2.0% for similar impurities.
Chromatography Quality Control Stability-Indicating Method

ICH Q3A-Compliant Characterization

As a critical impurity, 17-Methoxycarbonyl Loteprednol is supplied with detailed characterization data that is compliant with regulatory guidelines [1]. Unlike a generic research chemical, a certified impurity standard is characterized by a suite of orthogonal analytical techniques to confirm its identity and purity, including HPLC-UV for purity assessment, LC-MS for exact mass confirmation, and NMR spectroscopy for unequivocal structural elucidation [2]. In contrast, simpler or unrelated impurities (e.g., PJ-90 or LE-methyl ester) would provide no information about the presence or level of 17-Methoxycarbonyl Loteprednol in a drug substance batch. This comprehensive characterization package is a mandatory element for any Abbreviated New Drug Application (ANDA) filing for generic Loteprednol Etabonate.

Characterization Package
Supporting evidence
HPLC, LC-MS, NMR, ≥95% purity
Supports ICH Q3A compliance and ANDA filing requirements.
Typically included with certified standards.
Pharmaceutical Quality Regulatory Affairs Impurity Control

Applications of 17-Methoxycarbonyl Loteprednol Standard


Impurity Profiling Method Development and Validation

Analytical scientists in pharmaceutical R&D or quality control departments must procure 17-Methoxycarbonyl Loteprednol to serve as a primary reference standard. Its unique molecular mass (452.93 g/mol) distinguishes it from the API (466.95 g/mol) and other impurities [1]. It is essential for developing a high-performance liquid chromatography (HPLC) method capable of achieving baseline separation and accurately quantifying this specific process impurity at levels as low as 0.001-0.05% relative to the main drug peak [2].

Quality Control and Batch Release Testing

QC laboratories in API and finished dosage form manufacturing facilities use 17-Methoxycarbonyl Loteprednol as a calibrated reference marker in routine batch release and stability studies. The compound is used to ensure that the level of this specific process impurity remains below the ICH-defined qualification threshold throughout the product's shelf life, directly impacting the decision to release a commercial batch for sale [1].

ANDA Filing Support for Generic Products

Pharmaceutical companies developing a generic version of Loteprednol Etabonate ophthalmic suspension (e.g., Lotemax®) require this certified impurity standard to generate the comparative impurity profiling data mandated by the U.S. Food and Drug Administration (FDA). The use of a well-characterized, high-purity (>95%) standard of 17-Methoxycarbonyl Loteprednol is essential to demonstrate that the generic product's impurity profile is comparable to that of the Reference Listed Drug (RLD) [1].

Application
Selection Property
Validation Focus
Method Development & Validation
Certified impurity reference standard with known mass shift
Specificity and chromatographic resolution
QC & Batch Release Testing
Characterized standard for accurate quantitation
ICH qualification threshold compliance
ANDA Filing Support
Comprehensive analytical data package
Impurity profile comparability to RLD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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